(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Overview
Description
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound often used in the synthesis of peptides and other biologically active molecules. This compound is characterized by its unique stereochemistry and protective groups, which make it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps, starting from simpler amino acids or their derivatives. The key steps include:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups to prevent unwanted side reactions.
Deprotection: The protective groups are removed under specific conditions, such as acidic or basic environments, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale reactions with high precision. The use of solid-phase synthesis techniques allows for the efficient assembly of the compound on a resin, followed by cleavage and purification steps.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc and Fmoc) play a crucial role in modulating the reactivity and stability of the compound, allowing it to participate in selective reactions. The pathways involved may include enzyme inhibition or activation, binding to receptors, or altering cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid apart from similar compounds is its specific stereochemistry and the presence of both Boc and Fmoc protective groups. These features make it particularly useful in peptide synthesis, where precise control over the reaction conditions and intermediates is essential.
Properties
Molecular Formula |
C24H28N2O6 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-14(20(21(27)28)26-23(30)32-24(2,3)4)25-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)/t14-,20+/m1/s1 |
InChI Key |
RCTIVJDDNBQGKV-VLIAUNLRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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